molecular formula C8H11N3 B1335251 3-tert-butyl-1H-pyrazole-4-carbonitrile CAS No. 875554-79-3

3-tert-butyl-1H-pyrazole-4-carbonitrile

Cat. No. B1335251
CAS RN: 875554-79-3
M. Wt: 149.19 g/mol
InChI Key: LGZGLUKZDQJDPY-UHFFFAOYSA-N
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Description

3-tert-butyl-1H-pyrazole-4-carbonitrile (3-TBPC) is an organic compound that is widely used in scientific research. It has been used for a variety of applications, including drug synthesis and drug metabolism studies. 3-TBPC is a heterocyclic compound, containing a pyrazole ring, a tertiary butyl group, and a carbonitrile group. It is a colorless solid at room temperature and has a molecular weight of 173.28 g/mol.

Scientific Research Applications

Reactivity and Compound Formation

  • Research on derivatives of 1,2,4-triazines, which include compounds related to 3-tert-butyl-1H-pyrazole-4-carbonitrile, has shown that these compounds are biologically active and possess versatile pharmacologic action (Mironovich & Shcherbinin, 2014). These compounds are notable for their reactivity under various conditions, leading to the formation of different products with potential applications in pharmacology.

Structural Studies and Hydrogen Bonding

  • In a study focusing on the molecular structure, it was found that certain derivatives form hydrogen-bonded chains and aggregates, highlighting their structural significance in molecular chemistry (Abonía et al., 2007). These findings are crucial for understanding the interactions and potential applications of these compounds in materials science and molecular engineering.

Applications in Carbon Dioxide Fixation

  • The compound has been explored in the context of small molecule fixation. For example, a study using a bifunctional frustrated pyrazolylborane Lewis pair demonstrated the potential for using derivatives in carbon dioxide fixation, offering a pathway for environmental applications (Theuergarten et al., 2012).

Synthesis of Novel Compounds

  • The versatility in the synthesis of related compounds was demonstrated in a study where novel pyrazole derivatives were synthesized, providing a foundation for the development of new chemicals with varied applications (Bobko et al., 2012).

Use in Ligand Chemistry

  • The compound's derivatives have been used to study hydrogen bonding in palladium(II)-pyrazole complexes. The ability to control inter- and intramolecular hydrogen bonding through substituents at specific positions on the pyrazole ring has implications in ligand chemistry and coordination compounds (Grotjahn et al., 2003).

Safety and Hazards

The compound “3-tert-butyl-1H-pyrazole-4-carbaldehyde”, which is similar to “3-tert-butyl-1H-pyrazole-4-carbonitrile”, has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause respiratory irritation .

Future Directions

The compound can be used as a versatile intermediate for the preparation of other compounds . It can be used in the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides , which suggests potential applications in medicinal chemistry.

Mechanism of Action

Target of Action

It is known that this compound is a versatile intermediate for the preparation of various other compounds , suggesting that its targets could vary depending on the specific derivative being synthesized.

Mode of Action

It is known that this compound can undergo reactions such as hydrolysis to provide carboxamide derivatives . These reactions could potentially alter the compound’s interaction with its targets.

Biochemical Pathways

Given its role as an intermediate in the synthesis of various other compounds , it is likely that it could influence a range of biochemical pathways depending on the specific derivative being synthesized.

Result of Action

As an intermediate in the synthesis of various other compounds , its effects would likely depend on the specific derivative being synthesized and its subsequent interactions with cellular targets.

properties

IUPAC Name

5-tert-butyl-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-8(2,3)7-6(4-9)5-10-11-7/h5H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZGLUKZDQJDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=NN1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403088
Record name 3-(Tert-Butyl)Pyrazole-4-Carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

875554-79-3
Record name 3-(1,1-Dimethylethyl)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875554-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Tert-Butyl)Pyrazole-4-Carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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